2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile
Overview
Description
Synthesis Analysis The synthesis process of related compounds involves multiple methods, including the Strecker reaction for α-aminonitriles and diverse synthetic pathways for morpholine derivatives. For instance, the preparation of α-aminonitrile compounds can be catalyzed through a silica sulfuric acid-catalyzed Strecker reaction, involving different cyanide sources and achieving specific crystal structures as reported in the synthesis and X-ray diffraction data of related compounds (Quintana et al., 2016).
Molecular Structure Analysis Molecular and crystallographic characterizations are crucial for understanding the structure of these compounds. The molecular structure is often elucidated using techniques such as Fourier transform infrared spectroscopy, gas chromatography–mass spectrometry, and nuclear magnetic resonance, complemented by crystallographic studies via X-ray powder diffraction (Quintana et al., 2016).
Chemical Reactions and Properties Chemical reactions involving morpholine and related compounds are diverse and include base-catalyzed reactions, nucleophilic aromatic substitution, and coupling reactions. The reactivity of morpholine with various reagents in different solvents reveals insights into reaction mechanisms and the effects of solvent dielectric constants on reaction rates (Ayediran et al., 1977).
Physical Properties Analysis The physical properties of compounds like 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile can be inferred from related studies, focusing on solubility, phase behavior, and crystallization patterns. These properties are often influenced by the molecular structure and the nature of substitutions on the morpholine ring.
Chemical Properties Analysis Chemical properties, such as reactivity with other organic molecules, stability under different conditions, and potential for further functionalization, are central to understanding the utility and applications of these compounds. The analysis of reactions with hydrazonoyl halides and the synthesis of complexes demonstrates the versatile chemistry of morpholine derivatives (Awad et al., 2001).
Scientific Research Applications
Global Trends in 2,4-D Herbicide Research
The studies on 2,4-D herbicide, particularly its toxicity and mutagenicity, have been advancing significantly. A scientometric review has provided insights into the specific characteristics of 2,4-D toxicity and mutagenicity, highlighting the trends and gaps in this field. Research has indicated a focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, especially concerning aquatic species and molecular imprinting. The collaboration and concentrated efforts of researchers have led to important advancements in understanding 2,4-D's impact (Zuanazzi et al., 2020).
Morpholine and Pyrans Derivatives in Pharmacology
Morpholine, a six-membered aromatic organic heterocycle, is present in various organic compounds and has shown diverse pharmacological activities. Recent studies have explored the broad spectrum of pharmacological profiles of morpholine derivatives. Similarly, pyrans and their analogues, being significant for their diverse applications, have been extensively reviewed. This research presents the current trends in morpholine and pyran analogues, revealing their potent pharmacophoric activities (Asif & Imran, 2019).
Herbicides in Agricultural Environments
2,4-D, a widely used herbicide in agriculture for controlling wide leaf weeds in various crops, has raised concerns due to its potential environmental impact. This review focuses on the role of microorganisms in the degradation of 2,4-D and its main degradation metabolite, 2,4-dichlorophenol (2,4-DCP). Understanding the interaction of microorganisms with these chemicals is crucial for mitigating environmental pollution and protecting public health (Magnoli et al., 2020).
properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNQEMYPUOCCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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